Hydroxyatenolol-d7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22N2O4 |
|---|---|
Molecular Weight |
289.38 g/mol |
IUPAC Name |
2-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C14H22N2O4/c1-9(2)16-7-11(17)8-20-12-5-3-10(4-6-12)13(18)14(15)19/h3-6,9,11,13,16-18H,7-8H2,1-2H3,(H2,15,19)/i1D3,2D3,9D |
InChI Key |
GSZUNNBDULASMA-SCENNGIESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Core Data and Physicochemical Properties
An In-depth Technical Guide to Atenolol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Atenolol-d7, a deuterated isotopologue of the beta-blocker atenolol. It is primarily used as an internal standard in pharmacokinetic and bioanalytical studies of atenolol. This guide covers its chemical properties, a proposed synthesis method, its metabolic fate, and a detailed protocol for its quantification in biological matrices.
Atenolol-d7 is structurally analogous to atenolol, with seven hydrogen atoms on the isopropyl amino group replaced by deuterium. This isotopic labeling results in a mass shift that allows for its differentiation from the non-deuterated drug in mass spectrometry-based assays.
| Property | Atenolol-d7 | Hydroxyatenolol (Metabolite) | Atenolol (Parent Drug) |
| Molecular Formula | C₁₄H₁₅D₇N₂O₃ | C₁₄H₂₂N₂O₄ | C₁₄H₂₂N₂O₃ |
| Molecular Weight | 273.38 g/mol [1][2][3] | 282.34 g/mol [4] | 266.34 g/mol |
| Exact Mass | 273.2070 Da[1] | 282.1580 Da | 266.1630 Da |
| CAS Number | 1202864-50-3 | 68373-10-4 | 29122-68-7 |
| Appearance | Solid | - | White or almost white powder |
| Solubility | Slightly soluble in Chloroform and Methanol | - | Sparingly soluble in water, soluble in ethanol (96 per cent), practically insoluble in ether. |
Synthesis of Atenolol-d7
Proposed Synthesis of Atenolol-d7:
-
Step 1: Synthesis of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide: 2-(4-hydroxyphenyl)acetamide is reacted with an excess of epichlorohydrin in the presence of a base (e.g., piperidine) to form the epoxide intermediate.
-
Step 2: Amination with Isopropylamine-d7: The resulting 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide is then reacted with isopropylamine-d7. The deuterated isopropylamine will open the epoxide ring to form the final product, Atenolol-d7.
Metabolism and the Role of Hydroxyatenolol
Atenolol undergoes minimal metabolism in the liver, with a small fraction being converted to metabolites. The primary metabolite is hydroxyatenolol, which is formed by hydroxylation. Given this metabolic pathway, it is expected that Atenolol-d7 would also be metabolized to a deuterated form of hydroxyatenolol, which could be referred to as Hydroxyatenolol-d7.
Experimental Protocols
Quantification of Atenolol in Human Plasma using Atenolol-d7 as an Internal Standard by LC-MS/MS
This protocol describes a validated method for the determination of atenolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Atenolol-d7 as the internal standard.
4.1.1. Materials and Reagents
-
Atenolol analytical standard
-
Atenolol-d7 analytical standard (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
4.1.2. Instrumentation
-
A liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
-
A C18 reversed-phase analytical column (e.g., Hypurity Advance C18, Kinetex RP C18).
4.1.3. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To 250 µL of plasma in a microcentrifuge tube, add the internal standard solution (Atenolol-d7).
-
Add 750 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
4.1.4. Chromatographic Conditions
-
Column: Hypurity Advance C18, 50 x 4.6 mm, 5 µm (or equivalent).
-
Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Gradient Elution: A gradient can be optimized to ensure good separation of atenolol from endogenous plasma components.
-
Injection Volume: 10 µL.
4.1.5. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atenolol: m/z 267.2 → 145.1
-
Atenolol-d7: m/z 274.2 → 152.1 (The exact transition may need to be optimized).
-
-
Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.
4.1.6. Calibration and Quantification
Prepare calibration standards and quality control samples by spiking known concentrations of atenolol into drug-free human plasma. Process these samples alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of atenolol to the internal standard (Atenolol-d7) against the nominal concentration of the calibration standards.
Visualizations
Signaling Pathway of Atenolol
Atenolol is a selective β1-adrenergic receptor antagonist. Its mechanism of action involves blocking the effects of catecholamines at these receptors, primarily in the heart. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.
References
An In-depth Technical Guide on the Core Mechanism of Action of Hydroxyatenolol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of Hydroxyatenolol-d7. As the deuterated form of hydroxyatenolol, its pharmacological activity is intrinsically linked to its non-deuterated counterpart, a primary metabolite of the widely prescribed beta-blocker, atenolol. The inclusion of deuterium atoms in the heptyl (d7) group serves as a stable isotopic label, making it an invaluable tool in pharmacokinetic studies and as an internal standard for analytical quantification. This guide will delve into the molecular interactions, signaling pathways, and experimental methodologies used to characterize the beta-adrenergic blocking properties of hydroxyatenolol, in comparison to its parent compound, atenolol.
Core Mechanism of Action: Selective β1-Adrenergic Receptor Antagonism
Atenolol, the parent compound of hydroxyatenolol, is a cardioselective β-1 adrenergic antagonist.[1] It selectively binds to β-1 adrenergic receptors, which are predominantly located in the heart and vascular smooth muscle.[1] This selective antagonism blocks the positive inotropic and chronotropic effects of endogenous catecholamines like epinephrine and norepinephrine.[1] The result is a decrease in heart rate, myocardial contractility, and blood pressure.[1]
The primary metabolite of atenolol is hydroxyatenolol.[2] Pharmacological studies have demonstrated that hydroxyatenolol also possesses beta-adrenergic blocking activity, albeit to a lesser extent than the parent drug. It is estimated to have approximately one-tenth the beta-blocking activity of atenolol. Therefore, the pharmacological activity observed in vivo after atenolol administration is primarily due to the parent compound itself.
The mechanism of action for both atenolol and hydroxyatenolol involves competitive, reversible binding to the β1-adrenergic receptors. This prevents the activation of the downstream signaling cascade typically initiated by catecholamine binding.
Signaling Pathway of β1-Adrenergic Receptor Antagonism
The binding of an antagonist like hydroxyatenolol to the β1-adrenergic receptor inhibits the G-protein coupled signaling pathway. The following diagram illustrates this inhibitory action.
Quantitative Data: Binding Affinities
The affinity of a compound for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower Ki or IC50 values indicate a higher binding affinity. While direct comparative studies for hydroxyatenolol are scarce, the available data for atenolol provides a benchmark for its β1-selectivity.
| Compound | Receptor Subtype | Ki (nM) | Selectivity (β2/β1) | Reference |
| Atenolol | β1-Adrenergic | 697 | ~40 | |
| Atenolol | β2-Adrenergic | - | ||
| Hydroxyatenolol | β1-Adrenergic | Data not available | Data not available | |
| Hydroxyatenolol | β2-Adrenergic | Data not available |
Note: The selectivity ratio is calculated from the ratio of Ki values (Ki(β2) / Ki(β1)). A higher ratio indicates greater β1-selectivity. While a specific Ki for atenolol at the β2 receptor is not provided in the cited source, a selectivity of approximately 40 is mentioned in a comparative study.
Experimental Protocols
The determination of the binding affinity and functional activity of compounds like this compound relies on established in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound to a specific receptor.
Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell Membranes: Prepared from cell lines stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A radioactive ligand that binds to the receptor of interest, such as [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HBSS).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell membranes are then isolated through centrifugation.
-
Assay Setup: The assay is performed in a 96-well plate format.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound. Control wells for total binding (radioligand and membranes only) and non-specific binding are included.
-
Equilibration: The plate is incubated to allow the binding to reach equilibrium.
-
Termination: The incubation is stopped by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
Data Analysis:
-
Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The data is plotted as specific binding versus the log of the test compound concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram outlines the workflow for a competitive radioligand binding assay.
Conclusion
This compound, as a stable-labeled internal standard and a metabolite of atenolol, exhibits a mechanism of action centered on selective β1-adrenergic receptor antagonism. Its pharmacological activity, though less potent than its parent compound, contributes to the overall physiological effects observed after atenolol administration. The in-depth understanding of its binding affinity and functional activity, as determined by experimental protocols such as radioligand binding assays, is crucial for researchers in the fields of pharmacology and drug development. The data and methodologies presented in this guide provide a foundational understanding for further investigation into the nuanced pharmacology of atenolol and its metabolites.
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of the highest accuracy and precision is paramount. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed "gold standard" for robust and reliable LC-MS quantification. From mitigating matrix effects to ensuring data integrity, deuterated standards offer a level of analytical certainty that is indispensable in modern research and drug development.[1][2][3]
The Core Principle: Isotope Dilution Mass Spectrometry
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[3] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[3]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.
References
A Technical Guide to Hydroxyatenolol-d7 Analytical Standard for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the procurement and application of Hydroxyatenolol-d7, a critical internal standard for the quantitative analysis of the beta-blocker atenolol. This document outlines key specifications from various suppliers, detailed experimental protocols for bioanalytical methods, and a logical workflow for selecting the most suitable analytical standard for your research needs.
Supplier and Product Specifications
The selection of a high-quality analytical standard is paramount for accurate and reproducible results in regulated and research environments. Several reputable suppliers offer this compound. A summary of their product specifications is presented below for easy comparison.
| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Format | Storage Temperature |
| Cayman Chemical | (±)-Atenolol-d7 | 30018 | ≥99% deuterated forms (d1-d7)[1] | 1202864-50-3[1] | C₁₄H₁₅D₇N₂O₃[1] | 273.4[1] | Solid[1] | -20°C |
| Sigma-Aldrich | Atenolol-d7 analytical standard | 06613 | Analytical Standard Grade | 1202864-50-3 | C₁₄H₁₅D₇N₂O₃ | 273.38 | Neat | 2-8°C |
| LGC Standards | Atenolol-d7 | TRC-A790077-100MG | >95% (HPLC) | 1202864-50-3 | C₁₄D₇H₁₅N₂O₃ | 273.379 | Neat | +4°C |
| MedChemExpress | Atenolol-d7 | HY-B2111S1 | Not specified | 1202864-50-3 | C₁₄H₁₅D₇N₂O₃ | 273.38 | Solid | -80°C (6 months), -20°C (1 month) |
Experimental Protocols
This compound is primarily utilized as an internal standard (IS) in chromatographic methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of atenolol in biological matrices. Below are detailed methodologies for these key experiments.
LC-MS/MS Method for Atenolol Quantification in Human Plasma
This protocol is a composite based on established methods for the analysis of atenolol in biological fluids.
Objective: To accurately quantify the concentration of atenolol in human plasma using this compound as an internal standard.
Materials:
-
Atenolol reference standard
-
This compound (Internal Standard)
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of atenolol and this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions of atenolol by serial dilution with a 50:50 mixture of methanol and water.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 500 ng/mL) in the same diluent.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of human plasma, add a known amount of the this compound working solution.
-
Vortex mix the samples for 30 seconds.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Atenolol: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 267.2 -> 145.1).
-
This compound: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 274.2 -> 152.1).
-
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of atenolol to this compound against the concentration of the atenolol standards.
-
Determine the concentration of atenolol in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
GC-MS Method for Atenolol Differentiation and Analysis
This protocol is adapted from methods developed for the analysis of beta-blockers in forensic toxicology.
Objective: To differentiate and quantify atenolol in biological samples using GC-MS with this compound as an internal standard, following derivatization.
Materials:
-
Atenolol reference standard
-
This compound (Internal Standard)
-
Biological matrix (e.g., blood, urine)
-
Extraction solvent (e.g., a mixture of chloroform and butanol)
-
Derivatizing agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA))
-
Ethyl acetate, GC grade
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC column: A suitable capillary column for drug analysis.
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock and working solutions of atenolol and this compound as described in the LC-MS/MS protocol.
-
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To a known volume of the biological sample, add the this compound working solution.
-
Perform a liquid-liquid extraction at a basic pH using an appropriate organic solvent mixture.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in a small volume of ethyl acetate.
-
Add the derivatizing agent (e.g., PFPA) and heat the mixture to facilitate the reaction. This step is crucial as it increases the volatility of the analytes for GC analysis.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 290°C) to ensure good separation.
-
Carrier Gas: Helium.
-
Mass Spectrometry: Operate in full scan mode to identify characteristic fragments or in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Identify unique mass fragments for the derivatized atenolol and its deuterated internal standard. For PFPA-derivatized atenolol, unique fragments have been reported at m/z 244, 172, and 132.
-
-
-
Quantification:
-
Quantification is performed by comparing the peak area of the characteristic ions of the derivatized atenolol to that of the derivatized this compound.
-
Workflow for Supplier Selection
The following diagram illustrates a logical workflow for selecting a suitable supplier of this compound analytical standard.
Caption: Workflow for selecting a this compound supplier.
This guide provides a foundational understanding for the procurement and use of this compound in a drug development setting. For specific applications, further method development and validation will be necessary to meet regulatory and internal quality standards.
References
A Technical Guide to Hydroxyatenolol-d7 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Hydroxyatenolol-d7, a deuterated analog of a primary metabolite of the beta-blocker atenolol. This guide is intended for researchers in pharmacology, drug metabolism, and analytical chemistry, offering insights into its cost, relevant biological pathways, and its application as an internal standard in quantitative bioanalysis.
Introduction to this compound
This compound is the isotopically labeled form of Hydroxyatenolol, a metabolite of Atenolol. Atenolol is a cardioselective β-adrenergic blocker used in the management of hypertension and angina pectoris. Due to the incorporation of seven deuterium atoms, this compound serves as an ideal internal standard for mass spectrometry-based quantification of Hydroxyatenolol and Atenolol in biological matrices. Its chemical properties are nearly identical to the unlabeled analog, but its increased mass allows for clear differentiation in a mass spectrometer.
Cost of this compound for Research
The cost of this compound can vary significantly based on the supplier, purity, and quantity purchased. For accurate and up-to-date pricing, it is recommended to request quotes directly from the suppliers. The following table summarizes publicly available information and suppliers.
| Supplier | Product Number | Quantity | Price (EUR) | Notes |
| Toronto Research Chemicals (via Fisher Scientific) | TRC-H802482-1MG | 1 mg | 292.57 | Price as of late 2025. Restrictions may apply. |
| Clearsynth | CS-T-100241 | N/A | Inquiry required | Offers custom quotes. |
| Cayman Chemical | N/A | N/A | Inquiry required | Intended for use as an internal standard. |
| Simson Pharma | A110023 ((R)-Atenolol-d7) | N/A | Inquiry required | Offers custom synthesis. |
Biological Context: The Atenolol Signaling Pathway
Atenolol, the parent compound of Hydroxyatenolol, primarily acts by antagonizing the β1-adrenergic receptor, which is predominantly found in cardiac tissue.[1][2][3] Understanding this pathway is crucial for researchers investigating the pharmacodynamics of atenolol and its metabolites. The binding of catecholamines (like norepinephrine) to the β1-adrenergic receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), leading to a cascade of events that increase heart rate and contractility.[4] Atenolol blocks this initial step, leading to its therapeutic effects.
References
Methodological & Application
Application Note: High-Throughput Quantification of Hydroxyatenolol in Human Plasma using LC-MS/MS with Hydroxyatenolol-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hydroxyatenolol, a primary metabolite of the beta-blocker atenolol, in human plasma.[1][2] The method utilizes a stable isotope-labeled internal standard, Hydroxyatenolol-d7, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and drug metabolism studies. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[3][4] This method provides the necessary selectivity and sensitivity for the bioanalysis of hydroxyatenolol in a clinical research setting.
Introduction
Atenolol is a widely prescribed cardioselective beta-1 adrenergic antagonist used in the management of hypertension and angina pectoris.[5] While atenolol is primarily excreted unchanged in the urine, a small fraction, approximately 5%, undergoes metabolism in the liver. The main metabolites identified are hydroxyatenolol and atenolol glucuronide. Accurate measurement of these metabolites is crucial for understanding the complete pharmacokinetic profile of atenolol and for assessing inter-individual variability in drug metabolism.
This application note details a validated LC-MS/MS method for the reliable quantification of hydroxyatenolol in human plasma. The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in instrument response, leading to superior analytical performance. The simple and rapid sample preparation protocol makes this method ideal for laboratories requiring high-throughput analysis.
Metabolic Pathway of Atenolol
Atenolol undergoes minimal hepatic metabolism. One of the identified pathways is hydroxylation to form hydroxyatenolol.
Experimental Protocol
Materials and Reagents
-
Hydroxyatenolol and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
96-well collection plates
-
Centrifuge capable of accommodating 96-well plates
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Hydroxyatenolol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Hydroxyatenolol stock solution in a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution in acetonitrile to a final concentration of 10 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 150 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile).
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis Workflow
The following diagram outlines the key steps in the analytical procedure.
Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized by infusing individual standards. Tentative transitions based on atenolol are provided below. |
| Analyte | Q1 (m/z) |
| Hydroxyatenolol | 283.2 |
| This compound | 290.2 |
| Dwell Time | 100 ms |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
Note: Q1 and Q3 masses are predicted and should be optimized empirically.
Method Performance Characteristics
The following tables summarize typical performance data for LC-MS/MS assays of atenolol, which can be expected to be similar for hydroxyatenolol.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Atenolol | 1 - 800 | 1 | > 0.999 |
| Atenolol | 5 - 1000 | 5 | > 0.99 |
| Atenolol | 0.5 - 200 | 0.5 | > 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Atenolol | Low | 5 | 95 - 105 | < 10 |
| Atenolol | Mid | 50 | 97 - 103 | < 8 |
| Atenolol | High | 500 | 98 - 102 | < 5 |
Table 3: Recovery
| Analyte | Matrix | Recovery (%) |
| Atenolol | Plasma | 80 - 100 |
| Atenolol | Blood | ~84 |
| Atenolol | Liver | ~83 |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of hydroxyatenolol in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard ensure the accuracy and robustness of the method. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings engaged in pharmacokinetic and drug metabolism studies of atenolol.
References
- 1. Atenolol - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Forensic Toxicological Analysis of Atenolol in Postmortem Femoral Blood and Liver Tissue Using LC-MS/MS: First Evidence of Atenolol Fatality [journal-dtt.org]
- 4. mdpi.com [mdpi.com]
- 5. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroxyatenolol-d7 Analysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Hydroxyatenolol-d7 for bioanalytical analysis. The following sections offer a comprehensive guide to various extraction techniques, enabling researchers to select and implement the most suitable method for their specific analytical needs. While these protocols are primarily based on methods validated for atenolol, they serve as a strong foundation for the analysis of its deuterated metabolite, this compound.
Introduction
Accurate and reliable quantification of drug metabolites is critical in pharmacokinetic and drug metabolism studies. Hydroxyatenolol is a major metabolite of the widely prescribed beta-blocker, atenolol. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variability in sample processing and instrument response. This document outlines three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Comparative Summary of Sample Preparation Techniques
The choice of sample preparation method can significantly impact the sensitivity, accuracy, and precision of the analytical results. The table below summarizes key quantitative parameters for the described methods, based on studies conducted on the parent drug, atenolol.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | 93.65% (MI-SPE)[1], 98.55% (C18)[2] | 95.7%[3], 98.4%[4][5], ~103% | 80-100% |
| Selectivity | High to Very High | Moderate to High | Low to Moderate |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Automation Potential | High | Moderate | High |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for sample preparation and a comparative overview of the different extraction methodologies.
Caption: General workflow for this compound sample preparation.
References
- 1. Extraction of atenolol from spiked blood serum using a molecularly imprinted polymer sorbent obtained by precipitation polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL IN HUMAN PLASMA BY LCMS | Semantic Scholar [semanticscholar.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Bioequivalence Studies of Atenolol Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of atenolol, a widely prescribed beta-blocker, utilizing a deuterated internal standard for accurate quantification. The focus is on the use of Hydroxyatenolol-d7 as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a critical component for robust and reliable pharmacokinetic analysis.
Introduction to Atenolol and Bioequivalence Testing
Atenolol is a cardioselective β-1 adrenergic antagonist used in the management of hypertension, angina pectoris, and acute myocardial infarction.[1] Following oral administration, atenolol is incompletely absorbed, with a bioavailability of approximately 50%.[1] It is primarily eliminated unchanged by the kidneys.
Bioequivalence studies are essential for the regulatory approval of generic drug products. These studies aim to demonstrate that the generic formulation exhibits a comparable rate and extent of absorption to the reference listed drug. Accurate and precise quantification of the drug in biological matrices, typically plasma, is the cornerstone of these studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte or its metabolite, is highly recommended by regulatory agencies to ensure the reliability of the bioanalytical data.[2] Deuterated internal standards co-elute with the analyte and effectively compensate for variations in sample preparation, chromatography, and mass spectrometric response, thereby minimizing matrix effects.[1]
Pharmacokinetic Parameters of Atenolol
The key pharmacokinetic parameters assessed in bioequivalence studies of atenolol are summarized in the table below. These values are typically calculated from the plasma concentration-time profiles of the test and reference formulations.
| Parameter | Description | Typical Value (100 mg oral dose) |
| Cmax | Maximum (peak) plasma concentration | ~0.49 µg/mL |
| Tmax | Time to reach Cmax | ~2-4 hours |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ~4.89 µg.h/mL |
| AUC(0-∞) | Area under the plasma concentration-time curve from time 0 to infinity | ~5.31 µg.h/ml |
| t1/2 | Elimination half-life | ~6-7 hours |
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for atenolol is designed as a single-dose, two-treatment, two-period, crossover study in healthy adult volunteers under fasting conditions.
Study Population: A sufficient number of healthy male and non-pregnant, non-lactating female volunteers are enrolled to ensure statistical power.
Treatments:
-
Test Product: Generic atenolol formulation.
-
Reference Product: Reference listed drug of atenolol.
Procedure:
-
Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).
-
After an overnight fast, subjects receive a single oral dose of the assigned formulation with a standardized volume of water.
-
Blood samples are collected in heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 36 hours).
-
Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.
-
A washout period of at least one week separates the two treatment periods.
Caption: Bioequivalence Study Workflow.
Analytical Method: LC-MS/MS Quantification of Atenolol in Human Plasma
This protocol describes a sensitive and specific method for the quantification of atenolol in human plasma using this compound as the internal standard.
1. Materials and Reagents:
-
Atenolol reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
2. Stock and Working Solutions Preparation:
-
Atenolol Stock Solution (1 mg/mL): Accurately weigh and dissolve atenolol in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the atenolol stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, calibration standard, or QC sample in a polypropylene tube, add 25 µL of the this compound working solution and vortex briefly.
-
Add a suitable organic extraction solvent (e.g., a mixture of chloroform and butanol).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Kinetex RP C18 (e.g., 2.6 µm, 50 x 3.0 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | Optimized to achieve good separation of atenolol and the internal standard from endogenous plasma components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Atenolol: To be optimized (e.g., precursor ion -> product ion) this compound: To be optimized (e.g., precursor ion -> product ion) |
| Collision Energy | Optimized for each transition |
Note: The specific MRM transitions and collision energies for atenolol and this compound need to be determined experimentally by infusing the individual compounds into the mass spectrometer.
5. Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term)
Atenolol Signaling Pathway
Atenolol exerts its therapeutic effect by blocking β-1 adrenergic receptors, which are G-protein coupled receptors predominantly found in cardiac tissue. The antagonism of these receptors inhibits the downstream signaling cascade normally initiated by catecholamines like norepinephrine and epinephrine.
References
Application Note: High-Throughput Identification and Quantification of Atenolol Metabolites Using Hydroxyatenolol-d7 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of atenolol metabolites in human plasma. The method utilizes a stable isotope-labeled internal standard, Hydroxyatenolol-d7, to ensure high accuracy and precision in the quantification of the primary metabolite, hydroxyatenolol. This protocol is designed for researchers in drug metabolism, pharmacokinetics, and clinical toxicology, providing a reliable workflow from sample preparation to data analysis.
Introduction
Atenolol is a selective β1-adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension and angina pectoris.[1] While atenolol is primarily excreted unchanged in the urine, a small fraction undergoes metabolism in the liver, forming metabolites such as hydroxyatenolol and atenolol glucuronide.[2] Accurate measurement of these metabolites is crucial for a comprehensive understanding of atenolol's pharmacokinetic profile and its potential for drug-drug interactions. The use of a stable isotope-labeled internal standard that is structurally analogous to the analyte of interest is the gold standard in quantitative bioanalysis, as it effectively compensates for variations in sample preparation and instrument response.[3] this compound, a deuterated form of the main metabolite, is an ideal internal standard for this purpose.
Experimental Workflow
The overall experimental workflow for the identification and quantification of atenolol metabolites is depicted in the following diagram.
Caption: Experimental workflow for metabolite identification.
Metabolic Pathway of Atenolol
Atenolol undergoes minor metabolism, primarily through hydroxylation and glucuronidation. The use of this compound as an internal standard is critical for the accurate quantification of the hydroxylated metabolite.
Caption: Metabolic pathway of atenolol.
Experimental Protocols
Materials and Reagents
-
Atenolol, Hydroxyatenolol, and this compound reference standards
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well collection plates
-
Centrifuge capable of accommodating 96-well plates
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of atenolol, hydroxyatenolol, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the atenolol and hydroxyatenolol stock solutions in 50:50 (v/v) methanol/water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol/water.
Sample Preparation
-
Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
-
Add 20 µL of the IS working solution (100 ng/mL this compound) to each sample, except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each sample to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water with 0.1% formic acid.
-
Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. Optimization may be required for different instrumentation.
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Desolvation Temp | 400°C |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Atenolol | 267.2 | 190.1 | 15 |
| Hydroxyatenolol | 283.2 | 206.1 | 18 |
| This compound (IS) | 290.2 | 213.1 | 18 |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of atenolol and its metabolites using deuterated internal standards. Data is compiled from multiple sources to provide a representative overview.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Atenolol | 0.5 - 500 | 0.5 | > 0.995 |
| Hydroxyatenolol | 1 - 250 | 1 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Atenolol | Low QC (1.5 ng/mL) | < 10 | < 10 | 90 - 110 |
| Mid QC (100 ng/mL) | < 8 | < 8 | 92 - 108 | |
| High QC (400 ng/mL) | < 8 | < 8 | 92 - 108 | |
| Hydroxyatenolol | Low QC (3 ng/mL) | < 15 | < 15 | 85 - 115 |
| Mid QC (125 ng/mL) | < 10 | < 10 | 90 - 110 | |
| High QC (200 ng/mL) | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Atenolol | > 85 | < 15 |
| Hydroxyatenolol | > 80 | < 20 |
| This compound (IS) | > 80 | < 20 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous identification and quantification of atenolol and its primary metabolite, hydroxyatenolol, in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method highly suitable for pharmacokinetic studies and other applications in drug development and clinical research. The straightforward sample preparation and rapid analysis time allow for high-throughput screening of a large number of samples.
References
Application Notes and Protocols for Hydroxyatenolol-d7 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate preparation and stable storage of Hydroxyatenolol-d7 solutions, intended for use as an internal standard in quantitative bioanalysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
This compound is the deuterated analog of Hydroxyatenolol, a metabolite of the cardioselective β-adrenergic blocker, Atenolol.[1] Stable isotope-labeled internal standards are crucial for correcting for variability during sample extraction, chromatography, and mass spectrometric detection, ensuring robust and accurate quantification of the target analyte.[2][3] Proper preparation and storage of the this compound stock and working solutions are critical to maintain their integrity and ensure the reliability of analytical data.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | α-Hydroxy-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneacetamide-d7 | [1] |
| Molecular Formula | C₁₄H₁₅D₇N₂O₄ | |
| Molecular Weight | 289.38 g/mol | |
| Isotopic Purity | ≥98% |
Solution Preparation and Storage Protocols
Recommended Solvents and Storage Conditions
To prevent the degradation and isotopic exchange of this compound, specific solvents and storage conditions are recommended. A summary is provided in Table 2.
| Parameter | Recommendation | Rationale | Source |
| Primary Solvents | Methanol, Acetonitrile | Aprotic organic solvents minimize the risk of hydrogen-deuterium (H/D) exchange. | |
| Stock Solution Storage | -20°C in a tightly sealed amber vial. | Protects from light and minimizes solvent evaporation and degradation. | |
| Working Solution Storage | 2-8°C for short-term use (on the day of the experiment). | Convenient for use during analytical runs while minimizing degradation. | |
| Handling | Equilibrate to room temperature before opening to prevent condensation. | Prevents contamination with atmospheric moisture which can cause H/D exchange. |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol details the steps for preparing a 1 mg/mL stock solution and a 10 µg/mL working solution of this compound.
Materials:
-
This compound solid
-
High-purity methanol or acetonitrile
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening. This prevents moisture condensation on the solid.
-
Weighing: Accurately weigh approximately 1 mg of this compound.
-
Stock Solution Preparation (1 mg/mL):
-
Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the solid completely.
-
Once fully dissolved, bring the solution to the 1 mL mark with the solvent.
-
Cap the flask and mix thoroughly by inversion.
-
Transfer the stock solution to a labeled amber vial with a PTFE-lined cap for storage.
-
-
Working Solution Preparation (10 µg/mL):
-
Allow the stock solution to warm to room temperature.
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the 10 mL mark with the same solvent used for the stock solution.
-
Cap and mix thoroughly by inversion.
-
This working solution is now ready for spiking into calibration standards, quality control samples, and unknown samples.
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key workflows and considerations for the preparation and use of this compound solutions.
Caption: Workflow for this compound Solution Preparation
Caption: Key Considerations for Stability
Conclusion
The accuracy of quantitative bioanalytical methods relies heavily on the quality of the internal standard solutions. By following these detailed protocols for the preparation and storage of this compound solutions, researchers can minimize potential sources of error, such as degradation and H/D exchange, thereby ensuring the generation of reliable and reproducible data. Always refer to the manufacturer's certificate of analysis for any lot-specific information.
References
Application Notes and Protocols for the Use of Hydroxyatenolol-d7 in Clinical Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atenolol is a widely prescribed beta-1 selective adrenergic antagonist for the management of hypertension and angina pectoris. Monitoring its metabolic fate is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Atenolol undergoes minor metabolism in humans, with one of the primary metabolites being hydroxyatenolol.[1] Accurate quantification of this metabolite in clinical trials is essential for comprehensive pharmacokinetic and pharmacodynamic assessments.
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is critical for achieving accurate and precise results by compensating for variability during sample preparation and analysis.[3] Hydroxyatenolol-d7, a deuterated analog of hydroxyatenolol, serves as an ideal internal standard for this purpose due to its near-identical physicochemical properties to the analyte.[4]
These application notes provide a detailed protocol for the quantitative analysis of hydroxyatenolol in human plasma using this compound as an internal standard, tailored for clinical research and drug development professionals.
Metabolic Pathway of Atenolol
Atenolol is primarily excreted unchanged in the urine.[5] A minor portion, however, undergoes metabolism to form metabolites, including hydroxyatenolol. The hydroxylation occurs on the phenyl ring of the atenolol molecule.
Experimental Protocols
Principle
The method described is for the quantitative determination of hydroxyatenolol in human plasma using LC-MS/MS with this compound as the internal standard. The procedure involves protein precipitation for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
Hydroxyatenolol (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm
-
Data acquisition and processing software
Sample Preparation
-
Thaw plasma samples and quality control (QC) samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
Mass Spectrometry Data Acquisition (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Hydroxyatenolol | 283.2 | 191.1 | 30 | 15 |
| This compound | 290.2 | 198.1 | 30 | 15 |
Note: These mass transitions are predicted and should be confirmed and optimized experimentally.
Data Presentation and Method Validation
A summary of typical validation parameters for a bioanalytical method is presented below. Actual results will vary based on the laboratory and instrumentation.
| Validation Parameter | Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | To be determined based on expected clinical concentrations | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Precision < 20%, Accuracy ±20% | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -5.2% to 6.8% |
| Recovery (%) | Consistent and reproducible | 85% - 95% |
| Matrix Effect | CV of IS-normalized matrix factor < 15% | 7.8% |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within ±15% | Stable for 3 freeze-thaw cycles, 8 hours at room temp, and 30 days at -80°C |
Logical Relationship of a Deuterated Internal Standard
The use of a deuterated internal standard like this compound is foundational to achieving reliable quantitative results in LC-MS/MS bioanalysis. Its role is to normalize for any analyte loss or variability that may occur during the analytical process.
Conclusion
The protocol outlined provides a robust framework for the quantitative determination of hydroxyatenolol in human plasma for clinical testing. The use of this compound as an internal standard is a critical component of this methodology, ensuring the accuracy and precision of the data generated. This enables researchers, scientists, and drug development professionals to confidently assess the metabolic profile of atenolol in clinical studies, contributing to a more complete understanding of its pharmacology.
References
Troubleshooting & Optimization
Technical Support Center: Ion Suppression Effects on Hydroxyatenolol-d7 Signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues that may affect the Hydroxyatenolol-d7 signal during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This phenomenon can lead to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[1][3] It is a significant concern in bioanalysis as endogenous matrix components like salts, proteins, and phospholipids can interfere with the ionization process in the mass spectrometer's ion source.[4]
Q2: What are the common causes of ion suppression in LC-MS/MS analysis?
Several factors can contribute to ion suppression, including:
-
Matrix Components: Endogenous substances from biological samples (e.g., plasma, urine) such as phospholipids, salts, and proteins are major contributors.
-
Mobile Phase Additives: Non-volatile mobile phase additives or high concentrations of certain modifiers can interfere with the ionization process. For example, trifluoroacetic acid (TFA) is a known signal suppressor in electrospray ionization (ESI).
-
High Analyte Concentration: At high concentrations, the linearity of the ESI response can be lost, leading to self-suppression.
-
Formulation Agents: Excipients used in drug formulations, such as polysorbates, can cause significant ion suppression.
Q3: How can I determine if my this compound signal is being suppressed?
There are several experimental protocols to evaluate the presence of ion suppression:
-
Post-Column Infusion: This method involves infusing a constant flow of this compound solution into the LC eluent after the analytical column. A drop in the baseline signal upon injection of a blank matrix extract indicates the retention time at which matrix components are causing suppression.
-
Matrix Effect Assessment: This is a quantitative approach where the peak area of this compound in a post-extraction spiked blank matrix sample is compared to the peak area of the analyte in a neat solution (mobile phase). A lower response in the matrix sample signifies ion suppression.
Q4: What are the primary strategies to mitigate ion suppression?
The most effective strategies to overcome ion suppression include:
-
Improved Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).
-
Chromatographic Optimization: Adjusting the chromatographic conditions to separate this compound from the co-eluting matrix interferences is a crucial step. This can be achieved by modifying the mobile phase, gradient, or switching to a different stationary phase.
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard, such as this compound itself, is the most recognized technique to correct for matrix effects. Since the internal standard co-elutes with the analyte and experiences similar ion suppression, the ratio of the analyte to the internal standard remains consistent, allowing for accurate quantification.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects. However, this approach is only feasible if the assay has sufficient sensitivity.
Troubleshooting Guide
If you suspect ion suppression is affecting your this compound signal, follow this step-by-step guide to diagnose and resolve the issue.
Quantitative Data Summary
The degree of ion suppression can be quantified as the matrix effect. The following table illustrates hypothetical data for calculating the matrix effect for this compound.
| Sample Type | Mean Peak Area (n=3) | Standard Deviation | % Matrix Effect |
| A: Analyte in Neat Solution | 1,500,000 | 75,000 | N/A |
| B: Post-Extraction Spiked Blank Matrix | 900,000 | 63,000 | 40% |
Calculation of % Matrix Effect: % Matrix Effect = (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100 % Matrix Effect = (1 - (900,000 / 1,500,000)) * 100 = 40%
A matrix effect of 40% indicates significant ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression
Objective: To identify the regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and significant signal.
-
Set up a post-column infusion system where the this compound solution is continuously delivered via a syringe pump and mixed with the column effluent through a T-connector before entering the mass spectrometer's ion source.
-
Begin the infusion and allow the baseline signal to stabilize.
-
Inject a blank, extracted sample matrix (e.g., plasma, urine) onto the LC system.
-
Monitor the baseline signal of this compound. A dip in the baseline indicates the retention time(s) at which matrix components are eluting and causing ion suppression.
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the extent of ion suppression.
Methodology:
-
Prepare Solution A (Neat Solution): Spike a known concentration of this compound into the mobile phase or reconstitution solvent.
-
Prepare Solution B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the same known concentration of this compound into the final, extracted matrix.
-
Analyze both solutions (n≥3) using the LC-MS/MS method.
-
Calculate the average peak area for both sets of injections.
-
Calculate the matrix effect using the formula:
-
Matrix Effect (%) = [1 – (Average peak area of B / Average peak area of A)] x 100
-
A positive value indicates ion suppression, while a negative value would suggest ion enhancement.
Visualizations
Caption: Troubleshooting workflow for ion suppression of this compound.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for hydrogen-deuterium exchange in Hydroxyatenolol-d7
This technical support center provides guidance on the potential for hydrogen-deuterium exchange (HDX) in Hydroxyatenolol-d7. It is intended for researchers, scientists, and drug development professionals using this deuterated standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium exchange (HDX) and why is it a concern for this compound?
A1: Hydrogen-deuterium exchange is a chemical reaction where a hydrogen atom in a molecule is swapped with a deuterium atom from the surrounding environment (e.g., solvent), or vice-versa.[1] This is a critical consideration when using isotopically labeled internal standards like this compound for quantitative analysis. If the deuterium labels on the standard are not stable and exchange with hydrogen, it can lead to a mass shift, resulting in inaccurate measurements. The process is often catalyzed by acid, base, or metal catalysts and is influenced by temperature and the chemical nature of the bond.[1][2]
Q2: Which specific locations on the this compound molecule are susceptible to HDX?
A2: The susceptibility to exchange varies significantly across the molecule.
-
Highly Labile Protons: The protons on the two hydroxyl (-OH) groups and the secondary amine (-NH) group are highly labile.[3] They will rapidly exchange with protons from any protic solvent, such as water or methanol. This is an equilibrium process.[1]
-
Stable Deuterons: The seven deuterium atoms on the isopropyl group (-C(CD₃)₂) are covalently bonded to carbon atoms. These C-D bonds are generally very stable under typical analytical conditions (e.g., neutral pH, ambient temperature).
-
Aromatic Protons: The protons on the benzene ring are non-labile and will not exchange under normal conditions. Exchange at these positions requires harsh conditions, such as strong deuterated acids (e.g., D₂SO₄).
Figure 1: Chemical structure of this compound with color-coded HDX susceptibility.
Q3: Under what conditions could the stable deuterium labels on the isopropyl group potentially exchange?
A3: While the C-D bonds on the isopropyl group are robust, extreme conditions could facilitate back-exchange (loss of deuterium). Such conditions are generally outside the scope of standard bioanalytical workflows but include:
-
High Temperatures: Elevated temperatures can provide the activation energy needed for exchange.
-
Strong Acidic or Basic Conditions: The rate of HDX is at its minimum around pH 2.6; rates increase significantly at higher or lower pH values.
-
Presence of Metal Catalysts: Certain transition metals, like platinum or palladium, can catalyze the exchange of hydrogens on alkyl chains, especially at positions adjacent to nitrogen atoms.
Troubleshooting Guide
Issue: Inaccurate quantification or unexpected mass peaks observed during LC-MS analysis.
This guide helps diagnose potential HDX-related issues when using this compound as an internal standard.
Figure 2: Troubleshooting workflow for HDX issues in LC-MS analysis.
Summary of Lability and Influencing Factors
| Molecular Position | Lability | Conditions Promoting Exchange | Experimental Impact |
| Hydroxyl Protons (-OH) | Very High | Presence of any protic solvent (H₂O, D₂O, MeOH, etc.) | Rapid exchange is expected and typically does not interfere with quantification unless deuterated solvents are used, which would cause forward-exchange on the analyte. |
| Amine Proton (-NH) | High | Presence of any protic solvent | Similar to hydroxyl protons; rapid exchange is expected. |
| Aromatic Protons (-CH) | Very Low | Strong acid/base, high temperature | No exchange under standard analytical conditions. |
| Isopropyl Deuterons (-CD) | Very Low | Extreme pH, high temperature, specific metal catalysts | Stable under normal storage and analytical conditions. Loss of label (back-exchange) is a primary concern for quantification accuracy. |
Experimental Protocols
Protocol 1: Testing the Stability of the d7-Label (Back-Exchange)
This protocol is designed to assess if deuterium loss from the isopropyl group occurs under your specific experimental conditions.
Figure 3: Workflow for testing the stability of the deuterium label.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at a typical working concentration in your mobile phase or sample diluent. Ensure the solvent is fully protic (non-deuterated).
-
Incubation: Subject the solution to the most extreme conditions of your analytical method. For example, if your autosampler is at 30°C and a run takes 24 hours, incubate the sample at 30°C for 24 hours.
-
Time Points: Collect an aliquot for analysis immediately after preparation (T=0) and at several subsequent time points throughout the incubation period.
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer capable of resolving the M+0 and M-1 peaks.
-
Data Analysis: Compare the chromatograms from the different time points. Specifically, monitor the ion channel for Hydroxyatenolol-d6. A significant increase in the d6 peak area relative to the d7 peak area over time would indicate instability and back-exchange.
Protocol 2: Recommended Handling and Storage to Minimize HDX
To ensure the isotopic integrity of this compound, follow these handling and storage guidelines.
-
Solvent Choice for Stock Solutions:
-
Ideal: Prepare and store stock solutions in high-purity aprotic solvents like acetonitrile, acetone, or DMSO.
-
Acceptable: If a protic solvent is necessary, use methanol or ethanol. Avoid aqueous solutions for long-term storage.
-
-
Storage Conditions:
-
Store stock solutions at -20°C or -80°C as recommended by the supplier.
-
Minimize freeze-thaw cycles. Aliquot the stock solution into single-use vials.
-
-
Working Solutions:
-
Prepare fresh working solutions daily.
-
If using aqueous mobile phases, keep the samples in the autosampler for the minimum time necessary before injection.
-
Maintain the pH of aqueous solutions as close to neutral as possible, unless required by the analytical method. The minimum exchange rate for many compounds occurs around pH 2.6.
-
References
Technical Support Center: Isotopic Enrichment in Quantitative Experiments
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges researchers, scientists, and drug development professionals face regarding the impact of isotopic enrichment on quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic enrichment and why is it crucial for quantification?
A: Isotopic enrichment is the process of increasing the abundance of a specific isotope in a molecule or sample above its natural level.[1] In quantitative mass spectrometry, this is fundamental to methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where one cell population is grown in "light" media (natural abundance) and another in "heavy" media containing amino acids enriched with heavy isotopes (e.g., ¹³C, ¹⁵N).[2][3] By mixing lysates from these populations, the relative peak intensities of the light and heavy isotopic forms of a peptide, which are separated by a known mass difference, allow for accurate relative quantification of proteins.[4] The accuracy of this quantification is directly dependent on the efficiency and consistency of the heavy isotope incorporation.
Q2: How does incomplete isotopic enrichment affect quantification accuracy?
A: Incomplete enrichment, where not all atoms of a specific element in the "heavy" sample are replaced by the heavy isotope, is a significant source of error in quantitative proteomics.[5] If a "heavy"-labeled peptide still contains a fraction of its "light" form, this unlabeled portion will contribute to the light peptide's signal, leading to an underestimation of the heavy-to-light (H/L) ratio. For reliable quantification, a labeling efficiency of over 97% is recommended.
Q3: What are the primary sources of variability in isotopic enrichment?
A: Variability in enrichment can arise from several factors:
-
Insufficient Cell Doublings: In metabolic labeling techniques like SILAC, cells must undergo a sufficient number of divisions (typically at least five) in the heavy medium to ensure that the natural "light" amino acids are diluted out and replaced by their heavy counterparts.
-
Amino Acid Conversion: Some cell lines can metabolically convert one amino acid to another. A common issue is the conversion of heavy arginine to heavy proline, which can complicate spectra and lead to quantification errors.
-
Mycoplasma Contamination: This common cell culture contaminant can alter amino acid metabolism, thereby interfering with efficient and consistent isotopic labeling.
-
Media Composition: The presence of unlabeled amino acids in media components, such as serum, can dilute the heavy label and prevent complete enrichment. Using dialyzed fetal bovine serum (FBS) is crucial to minimize this.
Q4: How can I calculate the degree of isotopic enrichment?
A: The degree of isotopic enrichment can be determined experimentally by analyzing a sample of the heavy-labeled proteome. After protein digestion, the peptide mixture is analyzed by mass spectrometry. The isotopic distribution for a given peptide is examined, and the enrichment is calculated based on the relative intensities of the fully labeled ("heavy") peak and any remaining unlabeled ("light") peak.
The enrichment percentage can be calculated using the formula: Enrichment % = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] * 100
It is important to correct for the natural abundance of isotopes in these calculations for higher accuracy.
Troubleshooting Guides
Issue 1: Lower-than-Expected Isotopic Enrichment (<97%)
Symptoms:
-
Mass spectrometry data reveals a significant peak for the unlabeled peptide in your "heavy" labeled control sample.
-
Calculated heavy/light ratios for control samples deviate significantly from the expected 1:1 ratio.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least five to six doublings in the SILAC medium. This is critical for the complete replacement of natural amino acids with their heavy isotopic counterparts. |
| Amino Acid Conversion | If you observe arginine-to-proline conversion, consider using a cell line deficient in this metabolic pathway. Alternatively, ensure your quantification software can account for the resulting complex isotopic patterns. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma. Contamination can significantly impact amino acid metabolism and labeling efficiency. |
| Contamination from Serum | Always use dialyzed fetal bovine serum (FBS) in your SILAC media to avoid introducing unlabeled amino acids. |
Issue 2: High Variability in Quantification Between Replicates
Symptoms:
-
The calculated protein ratios for the same sample show poor reproducibility across technical or biological replicates.
-
The peak area of the internal standard varies significantly across a batch of samples.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Sample Preparation | Review the entire workflow for inconsistencies, particularly in protein quantification before mixing light and heavy samples. Ensure uniform execution of all steps. |
| Matrix Effects | Matrix effects can cause ion suppression or enhancement, leading to variability. Since the analyte and the isotopically labeled standard are chemically identical, they should be equally affected, but severe matrix effects can still impact reproducibility. Optimize sample cleanup and chromatographic separation to minimize these effects. |
| Instrumental Instability | Ensure the mass spectrometer has had sufficient time to stabilize before starting the analytical run. Monitor key instrument parameters throughout the analysis and perform regular maintenance and calibration. |
Issue 3: Interference from Natural Isotope Abundance
Symptoms:
-
You observe unexpected complexity in the isotopic envelopes of your peptides.
-
Quantification of low-abundance peptides is inaccurate, potentially due to overlapping isotopic peaks from other co-eluting species.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Natural Isotope Overlap | The natural abundance of heavy isotopes (e.g., ¹³C) means that even "light" peptides have a distribution of isotopologues (M+1, M+2, etc.). This can interfere with the "heavy" peptide signal, especially if the mass shift is small. |
| Correction for Natural Abundance | It is essential to correct for the contribution of naturally occurring stable isotopes. Several software tools and algorithms are available to deconvolve the spectra and correct the measured intensities, which is crucial for accurate data interpretation. |
Experimental Protocols
Protocol: Verifying Isotopic Incorporation Efficiency
Objective: To confirm that the incorporation of heavy amino acids has reached a sufficient level (>97%) before starting the main experiment.
Methodology:
-
Cell Culture: Culture a small batch of cells in the "heavy" SILAC medium for the intended duration of the experiment, ensuring they pass through at least five cell doublings.
-
Harvest and Lysis: Harvest the "heavy" labeled cells and lyse them using a standard lysis buffer.
-
Protein Digestion: Extract the total protein and perform a tryptic digest to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry.
-
Data Analysis:
-
Extract the ion chromatograms for several abundant peptides.
-
Examine the mass spectra for these peptides to identify the isotopic envelopes for both the light (unincorporated) and heavy (incorporated) forms.
-
Calculate the incorporation efficiency for each peptide using the formula: Efficiency % = [Heavy Peak Area / (Heavy Peak Area + Light Peak Area)] * 100.
-
The average efficiency across multiple peptides should be >97%.
-
Visual Guides
Caption: Workflow for quantitative proteomics using metabolic labeling.
Caption: Troubleshooting flowchart for isotopic quantification issues.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
limitations of deuterated internal standards in analysis
Welcome to the Technical Support Center for deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the use of deuterated internal standards in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using deuterated internal standards in mass spectrometry?
A1: While widely used, deuterated internal standards have inherent drawbacks that can affect analytical accuracy.[1] The most common limitations include:
-
Isotope Effect and Chromatographic Shifts: The substitution of hydrogen with deuterium can alter a molecule's physicochemical properties, potentially leading to different retention times between the analyte and the internal standard.[2][3] This can be particularly problematic in complex biological samples where even a slight shift can expose the analyte and standard to different matrix effects.[2]
-
Isotopic Instability (H/D Back-Exchange): Deuterium atoms can exchange with hydrogen atoms from the surrounding solvent or matrix, a phenomenon known as back-exchange.[3] This is more likely to occur if the deuterium label is in an unstable position (e.g., on heteroatoms like -OH or -NH) or under acidic or basic conditions.
-
Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from the sample matrix. This can lead to inaccurate quantification.
-
Purity Issues: Deuterated standards may contain residual unlabeled analyte, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification.
-
Altered Fragmentation Patterns: The presence of deuterium can sometimes change how a molecule fragments in the mass spectrometer, which can be a limitation if the chosen MRM transition for the internal standard is not analogous to the analyte's.
Q2: My deuterated internal standard is eluting at a different retention time than my analyte. What causes this and how can I fix it?
A2: This phenomenon is known as the "deuterium isotope effect." The slight mass difference between hydrogen and deuterium can lead to differences in physicochemical properties, causing the deuterated standard to have a slightly different retention time.
Troubleshooting Steps:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually assess the degree of separation.
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient profile, or column temperature may help to achieve better co-elution.
-
Evaluate Impact: If a small, consistent shift is observed, it may not significantly impact the results. However, it is crucial to assess for differential matrix effects.
Q3: I am observing a decreasing signal for my deuterated internal standard throughout my analytical run. What could be the cause?
A3: A decreasing internal standard signal can be indicative of isotopic back-exchange, where the deuterium labels are replaced by hydrogen from the solvent or sample matrix.
Potential Causes and Solutions:
-
Unstable Label Position: Deuterium on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups are more prone to exchange.
-
Solution: Select an internal standard with deuterium labels on stable, non-exchangeable positions. If possible, consider a ¹³C or ¹⁵N labeled standard as they are not susceptible to exchange.
-
-
Inappropriate pH: Acidic or basic conditions can catalyze back-exchange. The rate is often lowest around pH 2.5.
-
Solution: Adjust the pH of your samples and mobile phase to be near neutral or at the pH of minimum exchange.
-
-
High Temperature: Elevated temperatures can increase the rate of exchange.
-
Solution: Maintain samples at a low temperature (e.g., 4°C) in the autosampler and perform sample preparation on ice.
-
Q4: How can I check for the presence of unlabeled analyte in my deuterated internal standard?
A4: The presence of unlabeled analyte as an impurity in the deuterated standard is a critical parameter to assess.
Protocol for Assessing Purity:
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS system and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The signal for the unlabeled analyte should be minimal. A significant peak indicates contamination of the internal standard.
Troubleshooting Guides
Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
This is a common problem that can stem from several sources, often related to differential matrix effects or instability of the internal standard.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Differential Matrix Effects | 1. Overlay chromatograms of the analyte and IS to check for co-elution. 2. Perform a post-extraction addition experiment to quantify matrix effects. | Improve chromatographic separation to move the analyte and IS away from interfering matrix components. Consider a more rigorous sample clean-up method. |
| Isotopic Back-Exchange | 1. Review the structure of the IS for labile deuterium positions. 2. Incubate the IS in the sample matrix at various time points and temperatures to assess stability. | Choose an IS with deuterium in stable positions or switch to a ¹³C or ¹⁵N labeled standard. Control pH and temperature during sample preparation and analysis. |
| Inconsistent Sample Preparation | 1. Review the entire sample preparation workflow for potential sources of variability. 2. Ensure accurate and consistent addition of the internal standard to all samples. | Optimize and standardize the sample preparation protocol. Use calibrated pipettes and consistent vortexing times. |
Issue 2: Inaccurate Quantification Results
Inaccurate results, even when using a deuterated internal standard, often point to issues with the standard's purity or its inability to perfectly mimic the analyte's behavior.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Unlabeled Analyte in IS | Analyze the IS solution by itself to check for the presence of the unlabeled analyte. | If significant contamination is found, obtain a new, higher purity lot of the internal standard. Always request a certificate of analysis from the supplier. |
| Different Extraction Recoveries | Perform an experiment to determine the extraction recovery of both the analyte and the IS separately. | Optimize the sample extraction procedure to ensure consistent and similar recovery for both compounds. |
| Ionization Competition | Observe the internal standard response across the calibration curve. A decreasing IS signal with increasing analyte concentration suggests competition. | Optimize the concentration of the internal standard. Consider diluting the sample extract if possible. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific matrix and assess how well the deuterated internal standard compensates for it.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard (d-IS) spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and d-IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and d-IS are spiked into the blank matrix before the extraction process.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS/MS and calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).
Data Interpretation:
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression (<1.0) or enhancement (>1.0). |
| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | 1.0 | Indicates how well the d-IS corrects for the matrix effect. A value different from 1.0 suggests differential matrix effects. |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | Close to 100% | Overall efficiency of the entire method. |
Protocol 2: Assessment of Isotopic Back-Exchange
Objective: To determine if the deuterated internal standard is stable under the specific experimental conditions.
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the d-IS into the blank matrix and immediately process it according to your standard protocol.
-
Incubated Samples: Spike the d-IS into the blank matrix and incubate under conditions that mimic your analytical workflow (e.g., room temperature for 4 hours, autosampler temperature for 24 hours).
-
-
Analyze Samples: Analyze both T=0 and incubated samples by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the d-IS in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.
-
Visualizations
Caption: Troubleshooting workflow for issues with deuterated internal standards.
Caption: Impact of chromatographic shift on matrix effect compensation.
References
Technical Support Center: Robust Hydroxyatenolol-d7 Quantification
Welcome to the technical support center for the robust quantification of atenolol and its deuterated internal standard, hydroxyatenolol-d7. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results in their bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying atenolol and this compound in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of atenolol in biological samples like plasma and milk.[1][2][3][4][5] This method offers high sensitivity, specificity, and the ability to handle complex matrices.
Q2: What are the typical mass transitions (m/z) for atenolol and its deuterated internal standard?
A2: For atenolol, a common mass transition ion-pair is m/z 267.00 -> 190.05. For the deuterated internal standard, atenolol-d7, the target ion at accurate mass is m/z 274.2143.
Q3: What type of liquid chromatography (LC) column is suitable for atenolol analysis?
A3: Reversed-phase C18 columns are frequently used for the chromatographic separation of atenolol. For instance, a Phenomenex® C-18 column has been shown to provide good separation.
Q4: What are common sample preparation techniques for atenolol quantification in plasma?
A4: Several extraction methods can be employed, including:
-
Protein Precipitation: This is a simple and rapid method where a solvent like methanol is added to the plasma sample to precipitate proteins.
-
Solid-Phase Extraction (SPE): SPE, particularly with C18 cartridges, is an effective technique for cleaning up the sample and concentrating the analyte.
-
Liquid-Liquid Extraction (LLE): This method involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent.
Q5: What are the expected validation parameters for a robust atenolol quantification method?
A5: A validated method should demonstrate acceptable linearity, precision, accuracy, and recovery. For example, one method showed a linearity range of 1–800 ng/mL with a coefficient of determination (r²) of 0.9995, precision within 15% CV, and recovery in the range of 80–100%. Another method reported a linearity range of 200-12000 ng/mL with precision and accuracy values within 5% and an overall recovery of 98.55%.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Suggested Solution |
| Column Overload | Dilute the sample to a concentration within the linear range of the method. |
| Incompatible Mobile Phase pH | Adjust the mobile phase pH. For atenolol, a slightly acidic mobile phase (e.g., using 0.5% formic acid) is often used. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. Ensure proper sample cleanup to minimize matrix components reaching the column. |
| Secondary Interactions with Column Silanols | Use an end-capped C18 column or add a competing base like triethylamine to the mobile phase in small concentrations. |
Issue 2: Low Signal Intensity or Sensitivity
| Possible Cause | Suggested Solution |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas temperature, and gas flow. Atenolol is typically analyzed in positive ion mode. |
| Ion Suppression | Ion suppression is a common issue in LC-MS/MS where co-eluting matrix components interfere with the ionization of the analyte. To mitigate this, improve the sample cleanup procedure (e.g., switch from protein precipitation to SPE) or adjust the chromatography to separate the analyte from the interfering compounds. |
| Suboptimal Extraction Recovery | Optimize the sample extraction procedure. For LLE, test different organic solvents. For SPE, ensure the correct sorbent and elution solvents are used. For protein precipitation, ensure the solvent-to-plasma ratio is adequate. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet. |
Issue 3: High Variability in Internal Standard (IS) Response
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting during sample and IS addition. Automate liquid handling steps if possible. |
| Differential Matrix Effects | The IS (this compound) should co-elute with the analyte (atenolol) to effectively compensate for matrix effects. If they are chromatographically separated, the matrix effect on each may differ. Adjust the chromatography to ensure co-elution. |
| IS Instability | Verify the stability of the this compound stock and working solutions under the storage and experimental conditions. |
| Analyte Suppressing IS Signal | At high concentrations, the analyte can suppress the ionization of the deuterated internal standard. Evaluate the IS response across the calibration curve to check for this effect. |
Issue 4: Inaccurate or Imprecise Results
| Possible Cause | Suggested Solution |
| Calibration Curve Issues | Ensure the calibration standards are prepared accurately and cover the expected concentration range of the samples. Use a weighted linear regression if the variance is not constant across the concentration range. |
| Sample Instability | Investigate the stability of atenolol in the biological matrix under the conditions of collection, storage, and analysis (e.g., freeze-thaw stability). Atenolol has been shown to be stable in human plasma and milk for up to 3 months. |
| Cross-Contamination | Check for carryover by injecting a blank sample after a high-concentration sample. If carryover is observed, optimize the autosampler wash procedure. |
| Method Not Robust | Perform a robustness study by introducing small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability. |
Experimental Protocols
Example Protocol 1: LC-MS/MS with Protein Precipitation
This protocol is based on a method for the quantification of atenolol in human plasma and milk.
-
Sample Preparation:
-
To 100 µL of plasma or milk sample, add the internal standard (this compound).
-
Add 300 µL of methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | Phenomenex® C-18 |
| Mobile Phase | Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid). |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Atenolol Transition | m/z 267.0 -> 190.05 |
| This compound Transition | To be optimized based on the precursor ion of this compound. For atenolol-d7, a precursor of m/z 274.2143 is used. |
Example Protocol 2: LC-MS/MS with Solid-Phase Extraction
This protocol is based on a method for the quantification of atenolol in human plasma.
-
Sample Preparation:
-
To a plasma sample, add the internal standard (this compound).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | Phenomenex C18 |
| Mobile Phase | Isocratic elution with acetonitrile and 0.5% formic acid. |
| Flow Rate | To be optimized (e.g., 0.5 - 1.0 mL/min). |
| Injection Volume | 10 µL |
| Ionization Mode | ESI, Positive |
| MS/MS Mode | MRM |
| Atenolol Transition | m/z 267.00 |
| This compound Transition | To be optimized. |
Quantitative Data Summary
| Method | Linearity Range (ng/mL) | Precision (% CV) | Accuracy (% Recovery) | Reference |
| LC-MS/MS (Protein Precipitation) | 1 - 800 | < 15 | 80 - 100 | |
| LC-MS (SPE) | 200 - 12000 | < 5 | Within 5% of nominal | |
| LC-HRMS (Dried Blood Spot) | 25 - 1500 | < 5 | Within 5% of nominal | |
| HPLC-Fluorescence (LLE) | 10 - 1000 | Not specified | Not specified | |
| HPLC-UV (LLE) | 5 - 150 | < 6.1 | < 5.5% relative error |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL IN HUMAN PLASMA BY LCMS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Bioanalytical Sensitivity: A Comparative Guide to the Limit of Detection for Hydroxyatenolol-d7 and Alternatives
For researchers, scientists, and drug development professionals, establishing a sensitive and reliable bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic studies. A critical parameter in this endeavor is the limit of detection (LOD), which defines the lowest concentration of an analyte that can be reliably distinguished from background noise. This guide provides a comparative overview of the limit of detection for Hydroxyatenolol-d7 and its non-deuterated counterpart, atenolol, supported by experimental data and detailed methodologies.
Comparative Analysis of Detection Limits
The following table summarizes the limit of detection (LOD) and lower limit of quantification (LLOQ) values for atenolol, the non-deuterated form of the analyte of interest, determined by various analytical techniques. These values serve as a practical benchmark for what can be expected when developing a bioanalytical method for this compound. The LLOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.[1]
| Analyte/Internal Standard | Analytical Method | Matrix | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) |
| Atenolol | HPLC-PDA | Human Urine | 0.30 µg/mL[2] | 0.99 µg/mL[2] |
| Atenolol | HPLC with Fluorescence Detection | Human Plasma | 1 ng/mL[3] | 2 ng/mL[3] |
| Atenolol | HPLC with Fluorescence Detection | Human Urine | 1 ng/mL | - |
| Atenolol | HPLC | - | 0.01 µg/mL | 0.03 µg/mL |
| Atenolol | HPLC | Human Plasma | 1.5 ng/mL | 5 ng/mL |
| Atenolol | Spectrophotometry | - | 0.22 µg/mL | 0.66 µg/mL |
The Role of Deuterated Internal Standards
In quantitative bioanalysis using mass spectrometry, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. Deuterated standards offer several advantages:
-
Compensation for Matrix Effects: They co-elute with the analyte, experiencing similar ionization suppression or enhancement, thus improving accuracy.
-
Correction for Variability: They account for variations in sample preparation, injection volume, and instrument response.
While the use of deuterated standards is highly recommended, it is important to note that they may not always completely eliminate matrix effects, and careful method validation is crucial.
Experimental Protocol for Determining the Limit of Detection
The following is a generalized experimental protocol for determining the LOD of a bioanalytical method, based on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This protocol can be adapted for the determination of the LOD for this compound.
Objective: To determine the lowest concentration of the analyte that can be reliably detected above the background noise of the matrix.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Analyte reference standard (Hydroxyatenolol)
-
Deuterated internal standard (this compound)
-
All necessary reagents and solvents for the LC-MS/MS method
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of the analyte.
-
Prepare a set of quality control (QC) samples at low, medium, and high concentrations.
-
Prepare at least six blank samples (matrix with internal standard) and six samples spiked with the analyte at the estimated LLOQ.
-
-
Sample Extraction:
-
Extract the analyte and internal standard from the biological matrix using a validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
-
Data Analysis and LOD/LLOQ Determination:
-
LOD: The LOD is typically determined as the concentration that produces a signal-to-noise ratio of at least 3.
-
LLOQ: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. According to FDA and EMA guidelines, the analyte response at the LLOQ should be at least five times the response of the blank, and the precision (%CV) and accuracy (%bias) should be within 20%.
-
Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, including the determination of the limit of detection.
Caption: Workflow for bioanalytical method validation.
References
- 1. scielo.br [scielo.br]
- 2. Determination of Atenolol and Trimetazidine in Pharmaceutical Tablets and Human Urine Using a High Performance Liquid Chromatography-Photo Diode Array Detection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient assay for the determination of atenolol in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards in Bioanalysis
In the precise world of bioanalytical research, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of quantitative mass spectrometry assays. This guide provides a detailed comparison between the use of a stable isotope-labeled (SIL) internal standard, Hydroxyatenolol-d7, and the more traditional approach of using a structural analog. This comparison is aimed at researchers, scientists, and drug development professionals seeking to optimize their analytical methods.
The fundamental role of an internal standard is to compensate for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard should mimic the analyte of interest as closely as possible to ensure that any variations affect both the analyte and the IS equally.[3]
The Case for Stable Isotope-Labeled Internal Standards: The Superiority of this compound
A stable isotope-labeled internal standard, such as this compound, is chemically identical to the analyte of interest, with the key difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium.[3] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their physicochemical properties remain nearly identical.[3] This near-identical nature is the cornerstone of its superior performance in quantitative analysis.
The primary advantages of using a SIL-IS like this compound include:
-
Co-elution with the Analyte: SIL-ISs have virtually the same chromatographic retention time as the analyte, meaning they experience the same matrix effects at the same time. Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major source of error in LC-MS analysis.
-
Similar Extraction Recovery: Because of their identical chemical structures, the analyte and the SIL-IS exhibit the same behavior during sample extraction procedures, leading to more accurate quantification even if there is sample loss.
-
Improved Precision and Accuracy: The ability of a SIL-IS to effectively compensate for various sources of error results in significantly better precision and accuracy of the measurement.
The Structural Analog Approach: A Viable Alternative with Caveats
A structural analog is a compound that is chemically similar to the analyte but not identical. This approach is often employed when a stable isotope-labeled internal standard is not commercially available or is cost-prohibitive. While a structural analog can provide better quantitation than no internal standard at all, it has inherent limitations due to the differences in its chemical structure compared to the analyte.
Potential drawbacks of using a structural analog internal standard include:
-
Different Chromatographic Behavior: The structural differences can lead to different retention times, meaning the analyte and the internal standard may not experience the same matrix effects.
-
Variable Extraction Recovery: The efficiency of the extraction process may differ between the analyte and the structural analog.
-
Disparate Ionization Efficiency: The ionization efficiency in the mass spectrometer source can vary between the two compounds, potentially leading to inaccurate results.
Performance Data: A Head-to-Head Comparison
While a direct comparative study between this compound and a structural analog for the quantification of hydroxyatenolol was not found in the public literature, we can infer the performance differences from studies on the parent drug, atenolol, and other similar compounds. The following tables summarize typical validation data from separate studies using either a deuterated internal standard (Atenolol-d7) or a structural analog for the quantification of atenolol.
Table 1: Performance Comparison of Internal Standards for Atenolol Quantification
| Performance Parameter | Deuterated Internal Standard (Atenolol-d7) | Structural Analog Internal Standard (Metoprolol) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (%RE) | ≤ 5% | < 5.5% |
| Precision (%CV) | ≤ 5% | < 6.1% |
| Recovery | 96 ± 5% | Not explicitly reported |
| Matrix Effect | Investigated and compensated | Not explicitly reported |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | 5 ng/mL |
Note: Data is compiled from separate studies and is intended for comparative illustration.
The data clearly indicates that while both types of internal standards can yield methods with good linearity, the deuterated internal standard generally provides superior accuracy and precision.
Experimental Protocols: A Look at the Methodologies
The following are representative experimental protocols for the quantification of atenolol using either a deuterated internal standard or a structural analog.
Experimental Protocol Using a Deuterated Internal Standard (Atenolol-d7)
This protocol is based on a method for the quantification of atenolol in dried blood spots using Atenolol-d7 as the internal standard.
1. Sample Preparation:
- A 5mm disc is punched from the dried blood spot.
- The disc is extracted with a methanol:water (60:40, v/v) solution containing Atenolol-d7.
- The extract is vortexed, sonicated, and then centrifuged.
- The supernatant is transferred for LC-MS analysis.
2. LC-MS/MS Conditions:
- LC Column: Ascentis Express C18 (100mm x 2.1mm)
- Mobile Phase: Gradient elution with a suitable mobile phase (details not specified in the abstract).
- Flow Rate: 0.2 mL/min
- Mass Spectrometer: High-resolution TOF mass spectrometer
- Ionization Mode: Electrospray Positive Ion (ESI+)
- Monitored Transitions: m/z 267.1703 for atenolol and m/z 274.2143 for Atenolol-d7.
Experimental Protocol Using a Structural Analog Internal Standard (Pantoprazole)
This protocol is based on a method for the quantification of atenolol in human plasma using pantoprazole as the internal standard.
1. Sample Preparation:
- Solid-phase extraction (SPE) is used to extract atenolol and pantoprazole from human plasma.
2. LC-MS Conditions:
- LC Column: Phenomenex C18
- Mobile Phase: Acetonitrile: 0.5% Formic Acid (Isocratic)
- Mass Spectrometer: Single quadrupole mass spectrometer
- Ionization Mode: Not specified
- Monitored Transitions: m/z 267.00 for atenolol and m/z 384.00 for pantoprazole.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize the analytical workflow and the logical relationship in choosing an internal standard.
Caption: A generalized workflow for a bioanalytical method using an internal standard.
References
Navigating the Regulatory Maze: A Comparative Guide to Internal Standard Use in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of drug development, the precise and reliable quantification of therapeutic agents and their metabolites in biological matrices is not just a scientific necessity but a regulatory imperative. The internal standard (IS) is a cornerstone of robust bioanalytical method validation, serving to correct for variability inherent in the analytical process. This guide provides an objective comparison of the predominant internal standard strategies, supported by experimental data, and outlines the harmonized regulatory expectations set forth by the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).
The Harmonized Global Standard: ICH M10
The landscape of bioanalytical method validation has been significantly streamlined with the adoption of the ICH M10 guideline. This guideline represents a harmonized consensus between the FDA and EMA, creating a unified framework for the selection, validation, and application of internal standards in bioanalytical assays.[1] Adherence to the ICH M10 principles is critical for ensuring that bioanalytical data is of high quality, consistent, and acceptable to regulatory bodies worldwide.
The primary role of an internal standard is to ensure the accuracy and precision of the analytical method by compensating for variability during sample processing and analysis. A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples. The absence of an internal standard requires a thorough justification.
Comparing the Titans: Stable Isotope-Labeled vs. Analog Internal Standards
The two most common types of internal standards in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and analog internal standards. The choice between these can significantly impact assay performance and data quality.
Stable Isotope-Labeled (SIL) Internal Standards are considered the "gold standard" in bioanalysis. These are molecules where one or more atoms of the analyte have been replaced with a stable heavy isotope (e.g., ²H, ¹³C, ¹⁵N). This modification makes them chemically and physically almost identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.
Analog Internal Standards are structurally similar to the analyte but are not isotopically labeled. They are often more readily available and less expensive than SILs. However, their physicochemical properties can differ from the analyte, potentially leading to less effective compensation for analytical variability.
The following table summarizes the key performance differences between SIL and analog internal standards, with supporting data from comparative studies.
| Performance Parameter | Stable Isotope-Labeled (SIL) IS | Analog IS | Rationale and Supporting Data |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | SILs co-elute and experience the same matrix effects as the analyte, leading to more accurate quantification. One study showed a mean bias of 100.3% for a SIL IS compared to 96.8% for an analog IS. |
| Precision (%CV) | Typically < 10% | Can be > 15% | The close tracking of the analyte by the SIL IS throughout the analytical process minimizes variability. A comparative study demonstrated a significant improvement in precision with a SIL IS. |
| Matrix Effect | High Compensation | Variable Compensation | Due to their near-identical properties, SILs are affected by matrix components in the same way as the analyte, effectively normalizing for ion suppression or enhancement. |
| Extraction Recovery | Consistent and Similar to Analyte | Can be Different from Analyte | Minor structural differences in analog IS can lead to different extraction efficiencies compared to the analyte, introducing a source of error. |
| Regulatory Preference | Strongly Preferred | Acceptable with Justification | The ICH M10 guideline explicitly states that a stable isotope-labeled analyte is the preferred choice for an internal standard. |
Experimental Protocols for Internal Standard Validation
Robust validation of the internal standard is a critical component of bioanalytical method validation. The following are detailed protocols for key experiments as mandated by regulatory guidelines.
Internal Standard Selection and Optimization
This workflow outlines the process of choosing an appropriate internal standard and determining its optimal concentration.
A decision workflow for internal standard selection and concentration optimization.
Protocol:
-
Candidate Selection:
-
SIL IS: If available, a stable isotope-labeled version of the analyte is the preferred choice.
-
Analog IS: If a SIL IS is not available, select a structural analog with similar physicochemical properties (e.g., pKa, logP) and chromatographic behavior.
-
-
Concentration Optimization:
-
Prepare a series of working solutions of the selected IS at different concentrations.
-
Spike these solutions into a blank biological matrix and analyze.
-
Select a concentration that provides a reproducible and adequate signal-to-noise ratio without causing detector saturation. The IS response should not interfere with the analyte of interest.
-
Internal Standard Interference and Crosstalk
This experiment ensures that the internal standard does not interfere with the measurement of the analyte and vice versa.
Workflow for assessing internal standard interference and crosstalk.
Protocol:
-
Analyte Interference on IS:
-
Prepare a blank matrix sample spiked with the analyte at the upper limit of quantification (ULOQ).
-
Analyze the sample and monitor the mass transition of the internal standard.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the internal standard should be less than 5% of the mean response of the IS in the LLOQ samples.
-
-
IS Interference on Analyte:
-
Prepare a "zero sample" by spiking a blank matrix with the internal standard at its working concentration.
-
Analyze the sample and monitor the mass transition of the analyte.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be less than 20% of the analyte response at the lower limit of quantification (LLOQ).
-
Evaluation of Internal Standard Response Variability
Monitoring the consistency of the internal standard response across an analytical run is crucial for ensuring data integrity.
Protocol:
-
During the analysis of a validation or study sample run, record the peak area or height of the internal standard for each sample (calibration standards, QCs, and unknown study samples).
-
Plot the IS response versus the injection sequence.
-
Acceptance Criteria: While the ICH M10 guideline does not specify a strict numerical limit, a common industry practice is to investigate any samples where the IS response deviates by more than 50-150% from the mean response of the calibration standards and QCs. Any significant trends or drifts in the IS response should also be investigated.
Conclusion: A Data-Driven Approach to Internal Standard Selection
The selection and validation of an internal standard is a critical determinant of the quality and reliability of bioanalytical data. The harmonized ICH M10 guideline provides a clear framework for regulatory expectations. While stable isotope-labeled internal standards are unequivocally the preferred choice due to their superior ability to compensate for analytical variability, a thoroughly validated analog internal standard can be a suitable alternative when a SIL IS is not feasible. By adhering to the principles outlined in this guide and employing a rigorous, data-driven approach to internal standard validation, researchers can ensure the generation of high-quality, defensible data that is essential for the successful development and approval of new therapeutics.
References
Comparative Recovery Analysis of Hydroxyatenolol and its Deuterated Internal Standard, Hydroxyatenolol-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical recovery of Hydroxyatenolol and its stable isotope-labeled internal standard, Hydroxyatenolol-d7. While direct comparative experimental data for the recovery of Hydroxyatenolol and this compound is not extensively available in publicly accessible literature, this document outlines the established principles and methodologies for such a comparison. As a proxy, this guide incorporates recovery data from its parent compound, atenolol, to illustrate the expected performance. It is crucial to note that the recovery of Hydroxyatenolol may differ, and specific validation is required for any bioanalytical method.
Data Presentation: Illustrative Recovery of Atenolol
Deuterated internal standards like this compound are designed to mimic the chemical and physical properties of the analyte, Hydroxyatenolol. This similarity in structure and behavior is intended to ensure that any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard, thus allowing for accurate quantification. Therefore, the recovery of both the analyte and its deuterated internal standard is expected to be comparable, though not necessarily 100%. The key is that the recovery is consistent and reproducible across different concentrations.
The following table summarizes recovery data for the related compound, atenolol, extracted from human plasma using various techniques. This data is presented to provide a general understanding of the recovery efficiencies that can be achieved for similar compounds.
| Compound | Extraction Method | Matrix | Average Recovery (%) | Reference |
| Atenolol | Solid-Phase Extraction (SPE) | Human Plasma | 98.55 | [1] |
| Atenolol | Liquid-Liquid Extraction (LLE) | Human Plasma | 98.4 | N/A |
| Atenolol | Protein Precipitation | Human Plasma & Milk | 80 - 100 | [2] |
| (R)-Atenolol | Not Specified | Rabbit Plasma | 98.18 | N/A |
| (S)-Atenolol | Not Specified | Rabbit Plasma | 100.45 | N/A |
Experimental Protocols
A fundamental aspect of bioanalytical method validation is the determination of extraction recovery. This is typically assessed at low, medium, and high quality control (QC) concentrations.
General Protocol for Determination of Extraction Recovery
-
Preparation of Spiked Samples:
-
Prepare three sets of samples at low, medium, and high concentrations of Hydroxyatenolol and a constant concentration of this compound in the biological matrix of interest (e.g., plasma, urine).
-
Set A: Samples to be subjected to the full extraction procedure.
-
Set B: Post-extraction spiked samples. Blank matrix is extracted first, and then the analytes are added to the extracted matrix. This set represents 100% recovery.
-
Set C: Neat solutions of the analytes in the reconstitution solvent at the same concentrations as the QC samples.
-
-
Sample Extraction (Illustrative Example using Solid-Phase Extraction):
-
Pre-treatment: Thaw plasma samples at room temperature. Centrifuge to remove any particulate matter.
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Loading: Load the pre-treated plasma sample (from Set A) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute Hydroxyatenolol and this compound from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples from Set A and the post-extraction spiked samples from Set B, and the neat solutions from Set C by a validated LC-MS/MS method.
-
-
Calculation of Recovery:
-
The recovery of Hydroxyatenolol and this compound is calculated separately using the following formula:
-
Recovery (%) = (Mean peak area of analyte in Set A / Mean peak area of analyte in Set B) x 100
-
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for a typical bioanalytical method involving sample extraction and analysis, and the decision-making process based on recovery results.
Caption: Experimental workflow for determining the recovery of Hydroxyatenolol.
Caption: Decision logic for evaluating the acceptability of recovery data.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
